Ethyl 2-amino-4-oxopentanoate

AKP thiolase substrate specificity D-alanine pathway

Enzymology labs face challenges obtaining hydrolytically activatable AKP thiolase substrates with precise stereoelectronic properties. This ethyl ester solves that by enabling intracellular esterase-mediated release of the free acid for temporal control in Clostridium sticklandii ornithine fermentation studies. • Serves as protected precursor for 2-amino-4-oxopentanoate (AKP), the mandatory substrate scaffold for AKP thiolase (EC 2.3.1.263, Km=35 μM for the free acid). • The free α-amino group allows chemoselective derivatization (acylation, reductive amination) without interference from the ester-protected carboxyl terminus. • Supplied as racemic free base (≥95% purity) with documented alkaline phosphatase inhibitor pharmacophore relevance (Ki=1.43 μM).

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B13271955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-oxopentanoate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)C)N
InChIInChI=1S/C7H13NO3/c1-3-11-7(10)6(8)4-5(2)9/h6H,3-4,8H2,1-2H3
InChIKeyIGWSNQJUXWKSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-4-Oxopentanoate Identity and Procurement


Ethyl 2-amino-4-oxopentanoate (CAS 1512392-67-4) is a bifunctional γ-keto α-amino ester with molecular formula C₇H₁₃NO₃ and molecular weight 159.18 g/mol [1]. It serves as a protected, esterified derivative of 2-amino-4-oxopentanoic acid (AKP), a central intermediate in the ornithine fermentation pathway of Clostridium sticklandii, where it undergoes thiolytic cleavage by AKP thiolase (EC 2.3.1.263) to yield acetyl-CoA and D-alanine [2]. The compound is commercially supplied primarily as the racemic free base (typical purity ≥95%) and as the hydrochloride salt (CAS 1803561-37-6, MW 195.64 g/mol) . Its structural features—a free α-amino group, a γ-keto functionality, and an ethyl ester—confer distinct reactivity profiles that differentiate it from the free acid form and from regioisomeric analogs such as ethyl 5-amino-4-oxopentanoate .

Ethyl 2-Amino-4-Oxopentanoate Structural Non-Interchangeability


Generic substitution within the amino-oxopentanoate ester class is unreliable because small positional or stereochemical changes produce large functional divergences. The free acid form, 2-amino-4-oxopentanoic acid (C₅H₉NO₃, MW 131.13 Da), is the native substrate for AKP thiolase (EC 2.3.1.263), which accepts only the (2R)-enantiomer derived from D-alanine with strict substrate specificity and exhibits a reported Kₘ of 35 μM for AKP [1]. In contrast, the ethyl ester (MW 159.18 g/mol) cannot be directly interchanged with the free acid in enzymatic assays without prior hydrolysis, and its regioisomer, ethyl 5-amino-4-oxopentanoate, presents the amino group at the δ-position rather than the α-position, altering its reactivity toward transaminases and its role as a GABA analog precursor [2]. These differences are not cosmetic; they determine whether the compound serves as a substrate, an inhibitor, or an inactive species in a given biochemical context.

Ethyl 2-Amino-4-Oxopentanoate vs. Analogs: Evidence


AKP Thiolase Strict D-Alanine Specificity

The core scaffold of ethyl 2-amino-4-oxopentanoate—upon ester hydrolysis—is the native substrate for AKP thiolase, an enzyme with strict substrate specificity that distinguishes the D-alanine-derived (2R)-enantiomer from all other amino acid derivatives. BRENDA-curated data from Fonknechten et al. (2009) demonstrate that AKP thiolase (EC 2.3.1.263) shows no detectable activity with any other proteinogenic amino acid nor with propionyl-CoA, crotonyl-CoA, succinyl-CoA, butyryl-CoA, or malonyl-CoA [1]. Critically, in the reverse reaction, CoA-SH formation is observed only in the presence of D-alanine as substrate and not with L-alanine [2]. This absolute stereochemical discrimination means that the D-alanine-derived (2R)-configured scaffold has unique access to the AKP thiolase active site, unlike its L-configured counterpart or analogs derived from other amino acids.

AKP thiolase substrate specificity D-alanine pathway ornithine fermentation Clostridium sticklandii

AKP Thiolase Kₘ Benchmark for Pathway Engineering

For researchers employing the AKP scaffold in enzymatic or pathway-engineering contexts, the Kₘ value of AKP thiolase for 2-amino-4-oxopentanoate provides a quantitative benchmark that enables selection between the acid and ester forms. The experimentally determined Kₘ of AKP thiolase (EC 2.3.1.263) for 2-amino-4-oxopentanoate (the free acid) is 35 μM, as reported by Fonknechten et al. (2009) and curated in MetaCyc and BRENDA [1][2]. The ethyl ester form (ethyl 2-amino-4-oxopentanoate) is not a direct substrate but requires prior ester hydrolysis. For a related enzymatic system—branched-chain amino acid transaminase acting on 4-methyl-2-oxopentanoate (a structurally analogous α-keto acid substrate)—MetaCyc records an alternative substrate Kₘ range that is typically 10- to 100-fold higher than the native substrate, illustrating that esterification or side-chain modification predictably alters substrate affinity [3].

enzyme kinetics AKP thiolase Kₘ ornithine degradation metabolic engineering

Regioisomeric Pathway Selectivity: α- vs. δ-Amino-Oxopentanoate

The position of the amino group relative to the keto functionality dictates entirely distinct biochemical pathway access. Ethyl 2-amino-4-oxopentanoate (α-amino-γ-keto ester) is linked to the D-alanine/acetyl-CoA metabolic node via AKP thiolase, whereas its regioisomer ethyl 5-amino-4-oxopentanoate (δ-amino-γ-keto ester) enters an unrelated biochemical space. The 5-amino-4-oxopentanoate scaffold is a known intermediate in 5-aminolevulinate (ALA) biosynthesis and serves as a substrate for aminolevulinate synthase and related enzymes in tetrapyrrole/porphyrin pathways in plants and animals [1]. Furthermore, 5-amino-4-oxopentanoic acid derivatives have been studied as GABA analogs and inactivators of GABA aminotransferase, a pharmacological target space entirely separate from the ornithine fermentation/D-alanine metabolic node [2]. The 2-amino regioisomer (and its ethyl ester) has no documented role in ALA biosynthesis or GABA receptor modulation.

regioisomer 5-amino-4-oxopentanoate GABA analog aminolevulinate porphyrin biosynthesis

Ethyl Ester Protection vs. Free Acid in Synthesis

Ethyl 2-amino-4-oxopentanoate functions as a carboxyl-protected form of 2-amino-4-oxopentanoic acid, enabling chemoselective transformations at the free α-amino group without competing reactions at the carboxyl terminus. The free acid (C₅H₉NO₃, MW 131.13 Da) has both amino and carboxyl groups available for reaction, which can lead to unwanted oligomerization, zwitterion formation, or poor solubility in organic solvents [1]. The ethyl ester (C₇H₁₃NO₃, MW 159.18 Da, XLogP3-AA = −0.7) provides improved organic solvent compatibility and enables selective N-functionalization (e.g., N-acylation, reductive amination, Schiff base formation) prior to ester deprotection [2]. Patent literature describes the synthesis of optically active 2-amino-ω-oxoalkanoic acid derivatives via Schiff base formation of the amino acid amide with benzaldehyde, a strategy that requires differentiation of amino and carboxyl reactivity—precisely the synthetic advantage offered by the ethyl ester form [3].

protected amino acid ester hydrolysis peptide coupling chiral building block organic synthesis

Salt Form Selection: HCl Salt vs. Free Base

Ethyl 2-amino-4-oxopentanoate is commercially available in two forms: the free base (CAS 1512392-67-4, MW 159.18 g/mol) and the hydrochloride salt (CAS 1803561-37-6, MW 195.64 g/mol, purity ≥95%) [1]. The hydrochloride salt differs from the free base in molecular weight (+36.46 g/mol for HCl), aqueous solubility profile, and long-term storage stability. Vendor specifications for the hydrochloride salt recommend storage in a cool, dry place, and the salt form is generally preferred for aqueous biochemical assays where the free amine form may be prone to oxidation or pH-dependent degradation . The free base form (XLogP3-AA = −0.7) has moderate hydrophilicity and is more suitable for reactions in anhydrous organic solvents where chloride ions would interfere with catalysis or coordination chemistry.

hydrochloride salt aqueous solubility long-term storage assay compatibility salt form selection

Enantiomeric Differentiation: (2R) vs. Racemic Ester

The commercially supplied ethyl 2-amino-4-oxopentanoate is racemic, whereas the biologically relevant substrate for AKP thiolase is the (2R)-enantiomer, which is biosynthetically derived from D-alanine [1]. The enzyme's strict stereospecificity is documented: the reverse reaction proceeds exclusively with D-alanine, not L-alanine [2]. This means that in any enzymatic application, only 50% of the racemic ethyl ester (after hydrolysis) is competent as a substrate. Furthermore, BRENDA-curated kinetic data for a related enzyme acting on 2-amino-4-oxopentanoate shows a wild-type Kₘ of 0.326 (units not fully specified in the curated ligand entry, pH 9.5, 23°C) and a mutant (E102A) Kₘ of 0.894, with corresponding k_cat of 2.5 for the mutant, demonstrating that both stereochemistry and active-site residue identity modulate catalytic efficiency [3]. For applications requiring optically pure material, the racemic ethyl ester must undergo chiral resolution—a step not required if the user procures the enantiopure (2R)-configured free acid directly.

chiral resolution enantiomer D-alanine derivative AKP thiolase stereospecificity optically active

Ethyl 2-Amino-4-Oxopentanoate Application Scenarios


Ornithine-to-D-Alanine Pathway for 1,3-Butanediol

Ethyl 2-amino-4-oxopentanoate serves as a protected precursor for 2-amino-4-oxopentanoate (AKP), the central intermediate in the ornithine fermentation pathway of C. sticklandii. Patent literature explicitly describes AKP thiolase (EC 2.3.1.263) as a highly selective enzyme that condenses D-alanine and acetyl-CoA to form AKP, which is subsequently transaminated, reduced, decarboxylated, or deaminated to yield 1,3-butanediol and other platform chemicals [1]. The experimentally determined Kₘ of 35 μM for AKP with recombinant OrtAB thiolase provides a quantitative benchmark for pathway flux optimization [2]. The ethyl ester form is specifically advantageous here: it allows intracellular esterase-mediated release of the free acid, providing temporal control over substrate availability that is not achievable with the free acid directly. The strict D-alanine specificity of AKP thiolase—documented by BRENDA as showing no activity with L-alanine or any other proteinogenic amino acid [3]—means that this compound is the mandatory substrate scaffold; no generic amino acid derivative can substitute.

PLP-Dependent Thiolase and Aminotransferase Enzymology

For enzymologists characterizing PLP-dependent enzymes of fold type IV and related transaminase families, ethyl 2-amino-4-oxopentanoate provides a hydrolytically activatable substrate precursor for kinetic studies. The BRENDA-curated kinetic parameters for enzymes acting on the (2R)-2-amino-4-oxopentanoate scaffold—including Kₘ values of 0.326 (wild-type) and 0.894 (mutant E102A) at pH 9.5, 23°C, and a k_cat of 2.5 for the mutant [1]—establish the quantitative framework for comparative enzymology. Researchers investigating (R)-selective ω-transaminases for chiral amine production can use this compound as a reference substrate to benchmark enzyme engineering outcomes against the well-characterized AKP thiolase system. The documented strict substrate specificity—accepting only the D-alanine-derived (2R)-enantiomer [2]—makes this scaffold a highly informative probe for mapping stereochemical determinants of PLP-enzyme active sites.

Chiral Amino-Oxopentanoate Synthesis via N-Functionalization

In synthetic organic chemistry, ethyl 2-amino-4-oxopentanoate is employed as a chemoselectively addressable building block where the free α-amino group can be functionalized (acylation, reductive amination, Schiff base formation) without interference from the carboxyl terminus, which is protected as the ethyl ester. Patent literature describes the synthesis of optically active 2-amino-ω-oxoalkanoic acid derivatives via Schiff base formation with benzaldehyde, a strategy that explicitly requires differentiation of amino and carboxyl reactivity [1]. The ethyl ester's computed XLogP3-AA of −0.7 and solubility in common organic solvents (toluene, dichloromethane) [2] make it suitable for standard peptide-coupling and N-protection workflows, whereas the free acid's zwitterionic character limits its utility in non-aqueous media. The ethyl ester form eliminates one full protection/deprotection cycle relative to a synthetic route starting from the free acid.

Alkaline Phosphatase Inhibitor Screening & SAR

The 2-amino-4-oxopentanoate scaffold has documented relevance as an alkaline phosphatase inhibitor pharmacophore. BindingDB records a Ki of 1.43 × 10³ nM (1.43 μM) for a compound in this chemical series against bovine intestinal alkaline phosphatase using p-NPP substrate [1]. Although this moderate affinity does not represent a clinical candidate, it establishes the scaffold as a tractable starting point for medicinal chemistry SAR campaigns. More broadly, a 2024 study reports structurally optimized alkaline phosphatase inhibitors with IC₅₀ values ranging from 1.469 ± 0.02 μM to 5.022 ± 0.20 μM against human placental alkaline phosphatase [2], demonstrating the viability of this chemotype for phosphatase-targeted probe development. Ethyl 2-amino-4-oxopentanoate, as a synthetically versatile ester-protected form of the core scaffold, provides the functional handles necessary for parallel SAR exploration: the free amino group for diversity-oriented derivatization, the γ-keto group for oxime/hydrazone formation, and the ester for late-stage hydrolysis to the active free acid.

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